3-(1H-indol-3-yl)-N-isopentylpropanamide
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Overview
Description
3-(1H-indol-3-yl)-N-isopentylpropanamide is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, often exhibiting antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-isopentylpropanamide typically involves the reaction of indole derivatives with isopentylamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs large-scale Fischer indole synthesis. This method is favored due to its efficiency and the high yield of the desired product. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-isopentylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted indoles, which can further undergo functionalization to yield compounds with diverse biological activities .
Scientific Research Applications
3-(1H-indol-3-yl)-N-isopentylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in cell signaling pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-isopentylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity. This compound can inhibit or activate signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness
3-(1H-indol-3-yl)-N-isopentylpropanamide is unique due to its specific isopentyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its unique pharmacological profile .
Properties
Molecular Formula |
C16H22N2O |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C16H22N2O/c1-12(2)9-10-17-16(19)8-7-13-11-18-15-6-4-3-5-14(13)15/h3-6,11-12,18H,7-10H2,1-2H3,(H,17,19) |
InChI Key |
RRALHSURJBCBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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